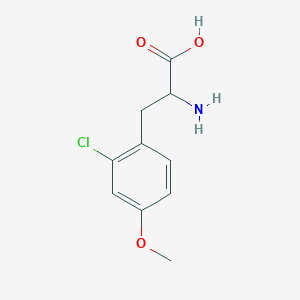

2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

CAS No.: 603106-27-0

Cat. No.: VC18172544

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 603106-27-0 |

|---|---|

| Molecular Formula | C10H12ClNO3 |

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14) |

| Standard InChI Key | XOTYDECZAOQPHR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid belongs to the class of substituted phenylalanine derivatives. Its IUPAC name, 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, reflects the positions of functional groups on the aromatic ring: a chlorine atom at the ortho position (C2) and a methoxy group at the para position (C4). The canonical SMILES representation, , highlights the spatial arrangement critical for its stereochemical properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.66 g/mol |

| CAS Number | 603106-27-0 |

| InChI Key | XOTYDECZAOQPHR-UHFFFAOYSA-N |

| PubChem CID | 3664676 |

Stereochemical Considerations

While the compound’s racemic form is commonly reported, enantiomerically pure variants have been synthesized. For instance, the (S)-enantiomer (CAS 1335546-83-2) exhibits distinct physicochemical properties, as evidenced by its chiral SMILES string . Such stereochemical nuances may influence biological activity, though comparative studies remain limited .

Synthesis and Production

Industrial and Laboratory Routes

The synthesis typically begins with 2-chloro-4-methoxybenzaldehyde, which undergoes a Strecker amino acid synthesis or reductive amination to introduce the amino and carboxylic acid groups. Automated reactors and continuous flow systems are employed to optimize yield (reported ≥70%) and purity (>95%). Key steps include:

-

Aldol Condensation: Benzaldehyde derivatives react with nitroethane to form β-nitro intermediates.

-

Reduction: Catalytic hydrogenation converts nitro groups to amines.

-

Hydrolysis: Acidic or basic conditions cleave protecting groups to yield the free amino acid.

Purification and Characterization

Post-synthesis purification involves column chromatography (hexane:EtOAc, 3:1) and recrystallization from ethanol-water mixtures . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the methoxy ( 3.75 ppm) and aromatic protons ( 6.8–7.2 ppm) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at the meta position relative to the methoxy group. For example, nitration with yields 2-chloro-4-methoxy-5-nitrophenyl derivatives.

Side-Chain Modifications

-

Oxidation: Treatment with oxidizes the amino group to a nitroso intermediate, which can be further reduced to hydroxylamine derivatives.

-

Reduction: reduces the carboxylic acid to a primary alcohol, enabling peptide coupling strategies.

Table 2: Common Chemical Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Nitration | Nitro-substituted aromatic ring | |

| Oxidation | Carboxylic acid derivatives | |

| Reduction | Alcohol or amine intermediates |

Comparative Analysis with Related Compounds

Positional Isomers

Substituent position significantly impacts bioactivity. Compared to the 3-chloro-4-methoxy isomer (CAS 1335546-83-2), the 2-chloro-4-methoxy variant exhibits higher lipophilicity (clogP 1.8 vs. 1.5), enhancing membrane permeability .

Halogenation Effects

Bromo analogs (e.g., 3-bromo-4-methoxyphenyl derivatives) show enhanced cytotoxic activity (IC 8.2 µM vs. 12.5 µM for chloro derivatives) due to increased electrophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume